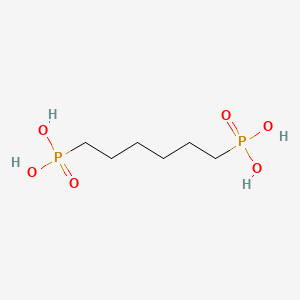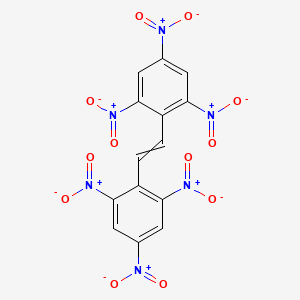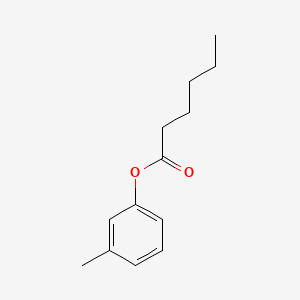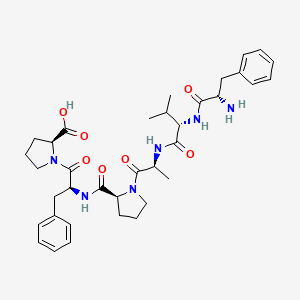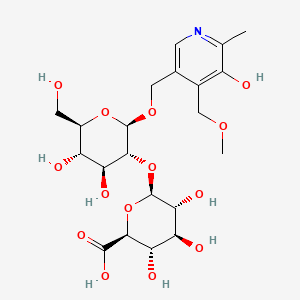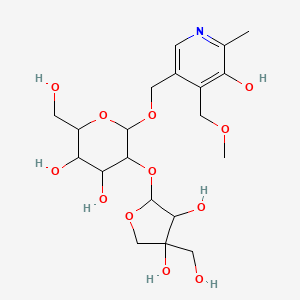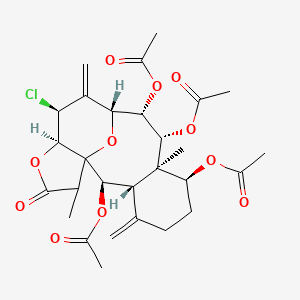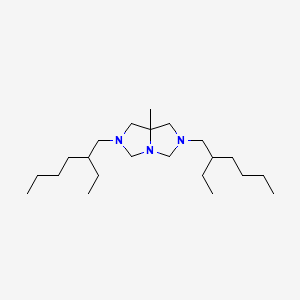
Hexedine
Übersicht
Beschreibung
Hexedine, also known as Hexetidine, is an anti-bacterial and anti-fungal agent commonly used in both veterinary and human medicine . It is a local anesthetic, astringent, deodorant, and has antiplaque effects . It is used as a 0.1% mouthwash for local infections and oral hygiene .
Molecular Structure Analysis
Hexedine has a molecular formula of C21H45N3 . Its molecular weight is 339.612 g/mol . The structure of Hexedine is complex, with two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis
Hexedine’s physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen
Multiplexed Protein Measurement and Antibody Arrays
- Overview : Technologies like multiplexed protein measurement and antibody arrays allow for simultaneous measurement of multiple proteins, which is crucial for proteomic surveys, protein network studies, and clinical biomarker development.
- Applications : This approach is valuable in fields like drug discovery, clinical diagnostics, and systems biology. It enables a comprehensive analysis of protein interactions and responses to various stimuli, including potentially pharmacological agents like Hexedine (Kingsmore, 2006).
Automated Analytical Microarrays
- Overview : Automated microarrays are a powerful tool for detecting multiple analytes, including small molecules and complex biological structures. They are significant in the fields of food and water analysis and clinical diagnostics.
- Potential Link : While Hexedine wasn't directly mentioned, similar compounds or related pharmaceuticals could be analyzed using these methods (Seidel & Niessner, 2008).
Modeling in Ecology and Conservation
- Overview : Tools like HexSim provide a platform for simulation models in ecology and conservation, useful for understanding the impact of natural and anthropogenic forces.
- Relevance : While not directly related to Hexedine, such modeling tools could be used to study the environmental impact of pharmaceuticals and chemicals (Schumaker & Brookes, 2018).
Improved Proteomics-Based Drug Studies
- Overview : Advanced proteomics techniques like 16-plex isobaric mass tags enhance the study of drug-proteome interactions, offering insights into the mechanisms of small molecule drugs.
- Implications : Such technologies could be applied to study the mechanisms of action of drugs like Hexedine (Zinn et al., 2021).
Covalently Deposited Dyes for Biomarker Analysis
- Overview : Development of new chromogenic dye conjugates allows for multiplexed analysis of biomarkers in situ, improving clinical and research biomarker analysis.
- Connection : While Hexedine is not directly referenced, the methodologies discussed could be relevant for analyzing biomarkers affected by such compounds (Day et al., 2017).
Eigenschaften
IUPAC Name |
2,6-bis(2-ethylhexyl)-7a-methyl-1,3,5,7-tetrahydroimidazo[1,5-c]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3/c1-6-10-12-20(8-3)14-23-16-22(5)17-24(19-25(22)18-23)15-21(9-4)13-11-7-2/h20-21H,6-19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJBLPVXRJMJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CC2(CN(CN2C1)CC(CC)CCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863669 | |
| Record name | 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexedine | |
CAS RN |
5980-31-4 | |
| Record name | Hexedine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXEDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRE2528Y9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)
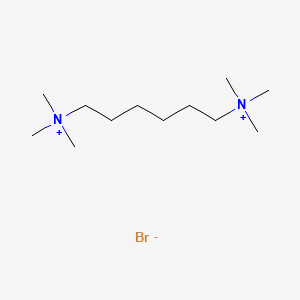
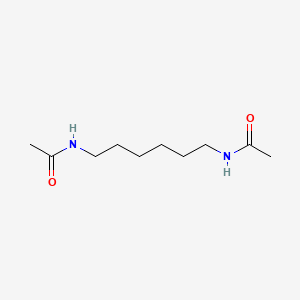
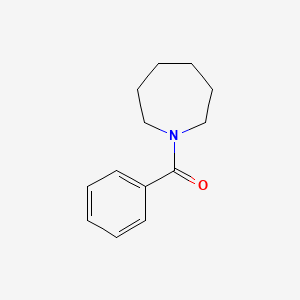
![N-Methylcarbamic acid 3-[(2-methylhexanoyl)amino]phenyl ester](/img/structure/B1673149.png)
